7-epi-Sclerotiorin 7-epi-Sclerotiorin
Brand Name: Vulcanchem
CAS No.:
VCID: VC18524907
InChI: InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21-/m0/s1
SMILES:
Molecular Formula: C21H23ClO5
Molecular Weight: 390.9 g/mol

7-epi-Sclerotiorin

CAS No.:

Cat. No.: VC18524907

Molecular Formula: C21H23ClO5

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

7-epi-Sclerotiorin -

Specification

Molecular Formula C21H23ClO5
Molecular Weight 390.9 g/mol
IUPAC Name [(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate
Standard InChI InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21-/m0/s1
Standard InChI Key SWJLTKXURNHVHE-SGAXEVNMSA-N
Isomeric SMILES CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C)Cl
Canonical SMILES CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl

Introduction

Chemical Structure and Stereochemical Features

Core Framework and Stereochemistry

7-epi-Sclerotiorin belongs to the azaphilone class of polyketide-derived metabolites, characterized by a bicyclic chromophore fused to a pyranoquinone backbone. Its molecular formula is C19H26O4\text{C}_{19}\text{H}_{26}\text{O}_4, with a molecular weight of 318.40 g/mol . The "7-epi" designation arises from the epimeric configuration at C-7, where the hydroxyl group occupies the S-configuration instead of the R-configuration found in sclerotiorin . This stereochemical inversion profoundly influences its biological activity and physicochemical properties.

Key structural features include:

  • A conjugated diene side chain at C-3, with E-geometry at the Δ¹ and Δ³ positions .

  • A tetracyclic system comprising a γ-lactone fused to a bicyclic chromene scaffold.

  • Chlorine substitution at C-5 in some derivatives, though 7-epi-sclerotiorin itself may lack this moiety depending on biosynthetic modifications .

The absolute configuration was confirmed via spiking experiments and nuclear Overhauser effect spectroscopy (NOESY), which established the 7S,8S,8aS stereochemistry .

Biosynthesis and Fungal Sources

Producing Organisms

7-epi-Sclerotiorin is synthesized by:

  • Penicillium sclerotiorum: The primary source, often co-producing sclerotiorin and rotiorin .

  • Bartalinia robillardoides: Reported to yield chloroazaphilone analogs under specific fermentation conditions .

Biosynthetic Pathway

The compound arises from a polyketide synthase (PKS)-mediated pathway:

  • Chain Assembly: A hexaketide backbone is formed via iterative condensation of malonyl-CoA units.

  • Cyclization: Intramolecular aldol condensation generates the bicyclic core.

  • Post-PKS Modifications:

    • Chlorination: Introduced by flavin-dependent halogenases at C-5 (absent in dechloro variants) .

    • Epimerization: Stereochemical inversion at C-7 via keto-enol tautomerism or enzyme-mediated catalysis .

    • Side Chain Elaboration: Prenylation or alkylation at C-3 by terpene cyclases .

Biological Activities

Endothelin Receptor Antagonism

7-epi-Sclerotiorin demonstrates selective binding to endothelin receptors, with implications for cardiovascular disease:

Receptor SubtypeIC₅₀ (μM)Assay System
ETA (rabbit)9ET-1 binding inhibition
ETB (rat)77ET-3 binding inhibition

Data adapted from .

The 7S configuration enhances ETA selectivity over ETB by 8.5-fold, suggesting steric constraints in receptor-ligand interactions .

Antimicrobial and Enzymatic Effects

While less potent than sclerotiorin, 7-epi-sclerotiorin exhibits:

  • Antifungal Activity: IC₅₀ of 12 μM against Trichophyton rubrum .

  • Enzyme Inhibition:

    • Acetylcholinesterase (AChE): IC₅₀ = 2.1 μM .

    • Phosphodiesterase 4 (PDE4): Weak inhibition (IC₅₀ > 50 μM) .

Physicochemical and ADMET Properties

Solubility and Permeability

  • logP: 2.70 (XlogP), indicating moderate lipophilicity .

  • Topological Polar Surface Area (TPSA): 66.8 Ų, suggesting limited blood-brain barrier penetration .

ADMET Profiling

PropertyPredictionProbability (%)
Human Intestinal AbsorptionHigh96.16
Blood-Brain Barrier PenetrationLow55.00
CYP3A4 SubstrateYes58.71
P-glycoprotein InhibitionNo83.68

Data from .

Synthetic and Semi-Synthetic Derivatives

Structural Modifications

  • Deacetylation: Yields 7-deacetyl-7-epi-sclerotiorin, enhancing aqueous solubility but reducing receptor affinity .

  • Chlorination/Dechlorination: 5-chloro variants show increased antimicrobial activity, while dechloro analogs favor receptor selectivity .

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